molecular formula C16H18O9 B190876 Cryptochlorogenic acid CAS No. 905-99-7

Cryptochlorogenic acid

Cat. No. B190876
CAS RN: 905-99-7
M. Wt: 354.31 g/mol
InChI Key: GYFFKZTYYAFCTR-AVXJPILUSA-N
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Description

Cryptochlorogenic acid is a polyphenol found in a variety of plants and plays a crucial role in protection against various age-related diseases .


Synthesis Analysis

Cryptochlorogenic acid is a type of Caffeoylquinic acids (CQAs) which are specialized plant metabolites. Recently, new biosynthetic pathways via a peroxidase-type p-coumaric acid 3-hydroxylase enzyme were discovered . More recently, a new GDSL lipase-like enzyme able to transform monoCQAs into diCQA was identified .


Molecular Structure Analysis

The molecular structure of Cryptochlorogenic acid can be found in various scientific databases .


Chemical Reactions Analysis

The conventional heating of 5-CQA in the presence of water causes its isomerization and transformation. The reports prove that 5-CQA not only isomerizes to 3- and 4- O -caffeoylquinic acid, but also undergoes other transformations such as esterification and reactions with water .


Physical And Chemical Properties Analysis

Cryptochlorogenic acid has a molecular formula of C16H18O9 and a molecular weight of 354.31 g/mol . It has a density of 1.7±0.1 g/cm3, a boiling point of 694.9±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.3 mmHg at 25°C .

Scientific Research Applications

  • Pharmacokinetics and Metabolism : A study by Li et al. (2020) established a novel LC-MS/MS approach to determine the presence of cryptochlorogenic acid in rat plasma. This method aided in understanding the pharmacokinetics of Marsdenia tenacissima, which contains cryptochlorogenic acid.

  • Osteoblast Differentiation : Cryptochlorogenic acid has been found to enhance osteoblast differentiation. Kim et al. (2017) demonstrated that cryptochlorogenic acid regulated the expression of key osteogenic genes, suggesting its potential in bone health applications.

  • Antioxidative Activities : Nakatani et al. (2000) identified and quantified cryptochlorogenic acid in prunes, noting its significant antioxidative activities, which are almost similar to other chlorogenic acid isomers. This highlights its potential in antioxidant research (Nakatani et al., 2000).

  • Myocardial Hypertrophy Treatment : Li et al. (2022) found that cryptochlorogenic acid and its metabolites could ameliorate myocardial hypertrophy through the Akt/mTOR/HIF-1α pathway. This study provides insights into the therapeutic potential of cryptochlorogenic acid for heart-related conditions (Li et al., 2022).

  • Anti-inflammatory and Antioxidant Effects : Cryptochlorogenic acid has shown significant anti-inflammatory and antioxidant effects in macrophages. Zhao et al. (2020) demonstrated that it inhibits inflammatory responses and oxidative stress through the Nrf2/HO-1 signaling pathway (Zhao et al., 2020).

  • Comparative Metabolism in Traditional Chinese Medicines : A study by Li et al. (2021) focused on the comparative metabolism of chlorogenic acid isomers, including cryptochlorogenic acid, in traditional Chinese medicines. This study elucidated the pharmacological mechanism of anti-inflammation of these isomers.

  • Phenolic Content Analysis in Beverages : Mihalev et al. (2004) identified cryptochlorogenic acid in apple juice, contributing to the study of its effects on juice quality attributes like color and polyphenolic content (Mihalev et al., 2004).

Safety And Hazards

Cryptochlorogenic acid is generally safe for R&D use only. It is not recommended for medicinal, household or other use . It is advised to avoid dust formation, breathing vapours, mist or gas, and prolonged or repeated exposure . Long-term exposure to chlorogenic and isochlorogenic acids by daily consumption does not appear to pose a risk to human health when observed at doses within the normal range of dietary exposure .

Future Directions

The beneficial properties for health and mechanisms of action of 5-CQA are being extensively studied. The information summarized could aid in the basic and clinical research on 5-CQA as a natural dietary additive, potential drug candidate, as well as a natural health promoter .

properties

IUPAC Name

(3R,5R)-4-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,3,5-trihydroxycyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O9/c17-9-3-1-8(5-10(9)18)2-4-13(21)25-14-11(19)6-16(24,15(22)23)7-12(14)20/h1-5,11-12,14,17-20,24H,6-7H2,(H,22,23)/b4-2+/t11-,12-,14?,16?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYFFKZTYYAFCTR-AVXJPILUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(CC1(C(=O)O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C([C@@H](CC1(C(=O)O)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cryptochlorogenic acid

CAS RN

905-99-7, 87099-73-8
Record name 4-o-Caffeoyl quinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000905997
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cryptochlorogenic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087099738
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CRYPTOCHLOROGENIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F23DJ84IZ9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,310
Citations
LI Jie, W Shao-Ping, W Yu-Qi, SHI Lei, ZK Zhang… - Chinese Journal of …, 2021 - Elsevier
Chlorogenic acid (5-CQA), neochlorogenic acid (3-CQA), and cryptochlorogenic acid (4-CQA), usually simultaneously exist in many traditional Chinese medicines (TCMs). However, …
Number of citations: 21 www.sciencedirect.com
Y Wang, J Wen, W Zheng, L Zhao, X Fu… - Biomedical …, 2015 - Wiley Online Library
… of cryptochlorogenic acid was higher than that of neochlorogenic acid and the concentrations of cryptochlorogenic acid … , the concentrations of cryptochlorogenic acid in plasma samples …
XL Zhao, L Yu, SD Zhang, K Ping, HY Ni, XY Qin… - International …, 2020 - Elsevier
… Cryptochlorogenic acid (CCGA) is a special isomer of chlorogenic acid; the pharmacological effects and related molecular mechanisms of CCGA have been poorly reported. In the …
Number of citations: 50 www.sciencedirect.com
X Ma, SK Okyere, L Hu, J Wen, Z Ren, J Deng, Y Hu - Nutrients, 2022 - mdpi.com
… This study was performed to investigate the effects and mechanisms of cryptochlorogenic acid (CCGA) isolated from Ageratina adenophora on the inflammatory responses induced by …
Number of citations: 8 www.mdpi.com
Y Zhou - Diabetes, Metabolic Syndrome and Obesity, 2020 - Taylor & Francis
… the effects of cryptochlorogenic acid and further investigated … Cryptochlorogenic acid as one of the main active … Our data revealed that Cryptochlorogenic acid had protective effects …
Number of citations: 44 www.tandfonline.com
J Li, X Chen, X Li, J Tang, Y Li, B Liu, S Guo - Food & Function, 2022 - pubs.rsc.org
Cryptochlorogenic acid (4-CQA) is a phenolic acid that has antioxidant and anti-inflammatory activities. Our preliminary study found that 4-CQA has a good effect on isoproterenol (ISO)-…
Number of citations: 4 pubs.rsc.org
P Zhu, XL Miao, Y Chen - Yao xue xue bao= Acta Pharmaceutica …, 2016 - europepmc.org
The degradation kinetics of chlorogenic acid (5-CQA), cryptochlorogenic acid (4-CQA), and neochlorogenic acid (3-CQA) in aqueous solution at 37 degrees C and different pH values (…
Number of citations: 14 europepmc.org
AJ Obaid, JK Abood Al-Janabi… - Journal of Pure & …, 2020 - researchgate.net
… Astragalin and cryptochlorogenic acid were detected in M. … The results showed that cryptochlorogenic acid and astragalin … oleifera crude extract, astragalin, cryptochlorogenic acid, …
Number of citations: 8 www.researchgate.net
KM Kim, TH Kim, WG Jang - Journal of the Korean Society of Food …, 2017 - koreascience.kr
… This study examined the effects of cryptochlorogenic acid (CCA) on osteoblast differentiation. CCA-induced mRNA expression levels of osteogenic genes in MC3T3E1 and C3H10T1/2 …
Number of citations: 8 koreascience.kr
BK Bedewi, GA Jasim, IS Abbas, BT Al-Sudani - Al Mustansiriyah Journal of …, 2022 - iasj.net
… Cryptochlorogenic acid … Cryptochlorogenic acid in this study were consistent with those of a previous study done by Elansary HO and Szopa A., which found that Cryptochlorogenic acid …
Number of citations: 3 www.iasj.net

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